molecular formula C8H11NO3 B162805 Pyridoxine CAS No. 65-23-6

Pyridoxine

Cat. No. B162805
CAS RN: 65-23-6
M. Wt: 169.18 g/mol
InChI Key: LXNHXLLTXMVWPM-UHFFFAOYSA-N
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Description

Pyridoxine, also known as vitamin B6, is an essential nutrient found in a variety of foods. It is involved in the metabolism of proteins, carbohydrates, and fats, and plays a role in the synthesis of neurotransmitters. It is also involved in the formation of hemoglobin, the red blood cell protein that carries oxygen throughout the body. Pyridoxine is essential for normal growth and development, and is necessary for the proper functioning of the nervous system. It is also involved in the breakdown of homocysteine, an amino acid that can be toxic in high levels.

Scientific research applications

Neurological Applications

  • Pyridoxine shows promise in neurology, particularly in treating conditions like seizures, chronic pain, and depression. It may enhance the efficacy of medications for these conditions and offer therapeutic options due to its ability to raise serotonin levels. Small studies indicate mixed success but suggest its potential use in behavioral disorders and neurologic complications like peripheral neuropathy (Bernstein, 1990).

Toxicology and Antidote Use

  • In clinical toxicology, pyridoxine is utilized as an antidote for certain acute intoxications, including isoniazid overdose and specific types of mushroom poisoning. It's recommended for improving the conversion of glyoxylic acid into glycine in ethylene glycol poisoning (Lheureux, Penaloza, & Gris, 2005).

Peripheral Neuropathy

  • Pyridoxine-induced peripheral neuropathy, a significant neurologic complication, can be improved behaviorally and physiologically through Glutamate Carboxypeptidase II (GCP II) inhibition. This finding is significant for treating neuropathy induced by long-term and high-dose usage of pyridoxine (Potter, Wozniak, Callizot, & Slusher, 2014).

Veterinary Medicine

  • In veterinary medicine, pyridoxine hydrochloride has been used in the treatment of pseudopregnancy in female dogs, demonstrating its versatility and safety in animal health applications (da Silva, Guedes, Silva, & Snoeck, 2021).

Hormonal Effects

  • Pyridoxine has shown to influence hormone release, specifically inducing significant rises in growth hormone levels and decreasing plasma prolactin in healthy subjects. This suggests a potential hypothalamic dopaminergic effect of pyridoxine (Delitala, Masala, Alagna, & Devilla, 1976).

Child Behavioral Disorders

Autism and Developmental Disorders

Environmental Toxicology

  • Pyridoxine's role in environmental toxicology includes mitigating the negative effects of endosulfan exposure in fish, indicating its potential use in ameliorating environmental toxin impacts (Akhtar, Pal, Sahu, Ciji, & Gupta, 2012).

properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
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InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3
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InChI Key

LXNHXLLTXMVWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11NO3
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Related CAS

58-56-0 (hydrochloride)
Record name Pyridoxine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023541
Record name Pyridoxine
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Molecular Weight

169.18 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], Solid
Record name Pyridoxine
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Solubility

79 mg/mL
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Vapor Pressure

0.00000028 [mmHg]
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Mechanism of Action

Vitamin B6 is the collective term for a group of three related compounds, pyridoxine (PN), pyridoxal (PL) and pyridoxamine (PM), and their phosphorylated derivatives, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). Although all six of these compounds should technically be referred to as vitamin B6, the term vitamin B6 is commonly used interchangeably with just one of them, pyridoxine. Vitamin B6, principally in its biologically active coenzyme form pyridoxal 5'-phosphate, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA).
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Product Name

Pyridoxine

CAS RN

65-23-6
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Melting Point

159-162 °C, 159 - 162 °C
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Synthesis routes and methods I

Procedure details

In a second alternative and preferred workup, the reaction mixture (following complete conversion to compound (C)) is cooled to 20° C. and diluted with water (approximately 2.80 L of water for every 1 kg of starting pyridoxine HCl). After phase separation the organic phase is washed with water. The combined aqueous phases are reextracted twice with TBME. The combined TBME phases are washed once with saturated NaHCO3-solution and once with diluted brine. The MTBE-product solution is concentrated to a concentration of about 50% and stored at room temperature until it is further converted. If this second alternative workup is used, the volume of MTBE in the synthetic step is preferably reduced by about 26%.
[Compound]
Name
compound ( C )
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Synthesis routes and methods II

Procedure details

In a similar manner as described in Example 3, S. meliloti PY-C341K1 was cultured in a flask containing LBMCG containing 10 μg/ml of Tc for 16 hours at 30° C., and the cell suspension of the strain was prepared. A tube containing 5 ml of the reaction mixtures composed of 0, 30, and 50 μg/ml of NTG and 1.6×109 cells per ml in 50 mM Tris-HCl buffer (pH 8.0) was incubated with a reciprocal shaking (275 rpm) for 30 min at 30° C. The cells of each reaction mixture were washed twice with sterile saline and suspended in saline. 100 μl of the cell suspension was spread onto agar plates containing LBMCG containing 10 μg/ml of Tc, and then the plates were incubated for 2-3 days at 30° C. The cells grown on the plates were recovered by suspending in sterile saline. After centrifugation of the suspension, the cell suspension was diluted to give a turbidity of OD600=1.6, and finally to 10−5. Each 100 μl of the diluents was spread onto five agar plates containing LBMCG containing 10 μg/ml of Tc and 0, 0.125, 0.15, or 0.175% glycine because 0.15% glycine completely inhibited the growth of S. meliloti PY-C341K1 on LBMCG plate, and then the plates were incubated for 4 days at 30° C. Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG containing 10 μg/ml of Tc and 0.175% glycine were picked up on LBMCG agar containing 10 μg/ml of Tc. After incubation for 2 days at 30° C., the productivity of vitamin B6 in ten colonies together with the parent strain (S. meliloti PY-C341K1) was examined by flask fermentation. One loopful cells was inoculated to tubes containing 8 ml of SM medium, and then the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C. After shaking for 19 hours, each 4 ml of culture broth was transferred to a 500-ml flask with two baffles containing 200 ml of PM medium modified to 0.175% NH4Cl, and shaken on a rotary shaker (180 rpm) at 30° C. After shaking for 4 days, sterile solution of urea was added to the each flask at 0.125%, and the shaking were further continued for 3 days. The contents of vitamin B6 in the supernatant of 7-day culture broth were quantified by HPLC method as described in Example 3. As a result, S. meliloti PY-EGC1 produced 362 mg of pyridoxol per liter and was about 2.11 times higher than strain PY-341K1 (the parent).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine
Reactant of Route 2
Pyridoxine
Reactant of Route 3
Pyridoxine
Reactant of Route 4
Pyridoxine
Reactant of Route 5
Pyridoxine
Reactant of Route 6
Pyridoxine

Citations

For This Compound
215,000
Citations
P Lheureux, A Penaloza, M Gris - European Journal of …, 2005 - journals.lww.com
… The value of pyridoxine or its congener metadoxine as an agent for … pyridoxine in clinical toxicology and the supporting literature. The potential adverse effects of excessive pyridoxine …
Number of citations: 176 journals.lww.com
K Dakshinamurti, CS Paulose… - Annals of the New …, 1990 - eurostaga.com
… changes in brain monamines in the pyridoxine-deficient rat.” … and its relationship to the pyridoxine status of the animal was … the pyridoxine-deficient and pyridoxinesupplemented rats. …
Number of citations: 126 www.eurostaga.com
P Baxter - Developmental medicine and child neurology, 2001 - cambridge.org
Pyridoxine dependency was one of the first genetically mediated seizure … pyridoxine exist which do not appear to be the same disorder. In some parts of the world, high-dose pyridoxine …
Number of citations: 198 www.cambridge.org
MF McCarty - Medical Hypotheses, 2000 - Elsevier
… that poor pyridoxine nutrition (or drugs which interfere with pyridoxine’s … high pyridoxine intakes will have a favorable impact in this regard. The clinical utility of supplemental pyridoxine …
Number of citations: 138 www.sciencedirect.com
LA Bok, FJ Halbertsma, S Houterman… - … Medicine & Child …, 2012 - Wiley Online Library
… secondary pyridoxine depletion of the central nervous system. Treatment with pyridoxine is … at diagnosis, age at start of pyridoxine supplementation, and genetic and biochemical data). …
Number of citations: 115 onlinelibrary.wiley.com
AD Hunt Jr, J Stokes Jr, WW McCrory, HH Stroud - Pediatrics, 1954 - cabdirect.org
… pyridoxine had been given. Excretion of xanthurenic acid after administration of tryptophan showed no evidence of pyridoxine … had an anomaly of pyridoxine metabolism and that the fits …
Number of citations: 532 www.cabdirect.org
P Baxter - Archives of disease in childhood, 1999 - adc.bmj.com
… Most of these are not pyridoxine dependent because pyridoxine can be … of pyridoxine dependency, trials of pyridoxine for seizures are frequently unrewarding. However pyridoxine in …
Number of citations: 172 adc.bmj.com
JM Matxain, M Ristilä, Å Strid… - The Journal of Physical …, 2006 - ACS Publications
… pyridoxine (vitamin B 6 ) have recently been discovered. In this study, we have analyzed the reactivity of pyridoxine … 2 - does not react at all with pyridoxine. The most exergonic reactions …
Number of citations: 100 pubs.acs.org
CDM van Karnebeek, SA Tiebout, J Niermeijer… - Pediatric Neurology, 2016 - Elsevier
… Pyridoxine-dependent epilepsy is a rare autosomal … doses of pyridoxine.1, 2 Since the 1950s, pyridoxine-dependent … to collect data on reported pyridoxine-dependent epilepsy patients…
Number of citations: 131 www.sciencedirect.com
H Schaumburg, J Kaplan, A Windebank… - … England Journal of …, 1983 - Mass Medical Soc
We describe seven adults who had ataxia and severe sensory-nervous-system dysfunction after daily high-level pyridoxine (vitamin B 6 ) consumption. Four were severely disabled; all …
Number of citations: 900 www.nejm.org

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